1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Overview
Description
1-(2-Chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a dimethylaminoethyl group and a methanesulfonamide moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminoethyl group.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products typically include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluoroanisole
Comparison: 1-(2-Chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is unique due to the presence of both a dimethylaminoethyl group and a methanesulfonamide moiety, which are not found in the similar compounds listed above. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN2O2S/c1-15(2)7-6-14-18(16,17)8-9-10(12)4-3-5-11(9)13/h3-5,14H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCZFCUODKEKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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